Synthetic Efficiency: One-Step vs Multi-Step
The target compound is accessible via a one-step synthesis using adapted Vilsmeier conditions, achieving quantitative yield without requiring chromatographic purification [1]. In contrast, many structurally related 2-substituted 1-indanones typically require multi-step synthetic sequences with intermediate purification, resulting in cumulative yields below 70% [2]. This methodological advancement directly impacts procurement and in-house synthetic planning.
| Evidence Dimension | Synthetic Efficiency (Number of Steps and Yield) |
|---|---|
| Target Compound Data | One-step synthesis; Quantitative yield (approx. 100%) |
| Comparator Or Baseline | Conventional multi-step syntheses for 2-substituted 1-indanones (e.g., Friedel-Crafts acylation followed by Mannich reaction or alkylation) |
| Quantified Difference | Single step vs. ≥2 steps; Approx. 100% yield vs. cumulative <70% yield |
| Conditions | Adapted Vilsmeier conditions (POCl₃/DMF) with direct isolation |
Why This Matters
For laboratories synthesizing this compound in-house, the one-step quantitative protocol eliminates intermediate purification steps and maximizes material efficiency, reducing both time and cost relative to multi-step routes.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. One-Step Synthesis of 2-[2-(Dimethylamino)ethyl]-1-indanone in Quantitative Yield. Molbank 2023, 2023, M1654. View Source
- [2] Turek, M.; Szczęsna, D.; Koprowski, M.; Bałczewski, P. Synthesis of 1-indanones with a broad range of biological activity: A comprehensive review. Beilstein J. Org. Chem. 2017, 13, 451-494. View Source
